Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a fluorocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of tert-butyl carbamate with a fluorocyclobutyl derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium tert-butoxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and fluorocyclobutyl derivatives, such as:
- Tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate
- Tert-butyl N-[[3-(aminomethyl)-3-chlorocyclobutyl]methyl]carbamate
Uniqueness
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability and reactivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLHIEQHZFEHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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